molecular formula C20H18N4O2 B2388545 4-(Imidazol-1-ylmethyl)-N-(2-oxo-1-phenylazetidin-3-yl)benzamide CAS No. 2224114-34-3

4-(Imidazol-1-ylmethyl)-N-(2-oxo-1-phenylazetidin-3-yl)benzamide

Cat. No. B2388545
CAS RN: 2224114-34-3
M. Wt: 346.39
InChI Key: LHZKBQCFXZKTNK-UHFFFAOYSA-N
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Description

4-(Imidazol-1-ylmethyl)-N-(2-oxo-1-phenylazetidin-3-yl)benzamide, also known as IMA-026, is a novel small molecule compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research.

Mechanism of Action

The mechanism of action of 4-(Imidazol-1-ylmethyl)-N-(2-oxo-1-phenylazetidin-3-yl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins, and the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(Imidazol-1-ylmethyl)-N-(2-oxo-1-phenylazetidin-3-yl)benzamide in lab experiments include its high potency and specificity against cancer cells, low toxicity in normal cells, and potential for use in combination therapy with other anticancer drugs. However, its limitations include its limited solubility and stability, which may affect its efficacy in vivo.

Future Directions

There are several future directions for research on 4-(Imidazol-1-ylmethyl)-N-(2-oxo-1-phenylazetidin-3-yl)benzamide, including the optimization of its synthesis method to improve its yield and purity, the development of new formulations to improve its solubility and stability, and the evaluation of its efficacy in animal models and clinical trials. Additionally, further research is needed to fully understand its mechanism of action and potential applications in other fields, such as neurodegenerative diseases and infectious diseases.

Synthesis Methods

The synthesis of 4-(Imidazol-1-ylmethyl)-N-(2-oxo-1-phenylazetidin-3-yl)benzamide involves a series of chemical reactions starting from commercially available starting materials. The method involves the use of various reagents, solvents, and catalysts to produce the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

4-(Imidazol-1-ylmethyl)-N-(2-oxo-1-phenylazetidin-3-yl)benzamide has shown potential in various scientific research applications, including medicinal chemistry, drug discovery, and cancer research. It has been shown to have anticancer activity against various cancer cell lines, including ovarian, breast, and lung cancer cells. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, cell cycle arrest, and inhibiting angiogenesis.

properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-(2-oxo-1-phenylazetidin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c25-19(16-8-6-15(7-9-16)12-23-11-10-21-14-23)22-18-13-24(20(18)26)17-4-2-1-3-5-17/h1-11,14,18H,12-13H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZKBQCFXZKTNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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